N-benzyl-N-methyl-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide
Description
N-benzyl-N-methyl-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 4-phenylpiperazinyl group at position 3 of the pyridazinone core and an N-benzyl-N-methyl acetamide substituent at position 1. This structure is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor modulation properties, as inferred from structurally related compounds .
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N5O2/c1-26(18-20-8-4-2-5-9-20)24(31)19-29-23(30)13-12-22(25-29)28-16-14-27(15-17-28)21-10-6-3-7-11-21/h2-13H,14-19H2,1H3 |
InChI Key |
BBJXNUYUIWKZJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-benzyl-N-methyl-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 417.5 g/mol. The compound features a pyridazine core substituted with a phenylpiperazine moiety, which is known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 1232782-25-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). The results indicated that the compound exhibited an IC value of approximately 12.50 µM against MCF7 cells, suggesting moderate potency in inhibiting cell growth.
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 12.50 |
| SF268 | 42.30 |
| NCI-H460 | 3.79 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Apoptosis Induction
In vitro studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors, indicating a shift towards apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperazine moiety and substitutions on the pyridazine ring have been shown to significantly affect biological activity.
Key Findings from SAR Studies
- Piperazine Modifications : Alterations in the phenyl group attached to the piperazine can enhance or diminish cytotoxicity.
- Pyridazine Substituents : The presence of electron-withdrawing groups on the pyridazine ring has been correlated with increased potency against certain cancer cell lines.
- Hydrophobic Interactions : The hydrophobic nature of the benzyl group contributes to improved membrane permeability, facilitating better cellular uptake.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a common pyridazinone core and 4-phenylpiperazinyl group with several analogs, but differences in substituents critically influence its properties:
Physicochemical Properties
Melting points and molecular weights vary significantly with substituents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
